molecular formula C20H16BrClN2O2 B4887978 4-(benzoylamino)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide

4-(benzoylamino)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide

Cat. No. B4887978
M. Wt: 431.7 g/mol
InChI Key: SWKNQKCHBQYANH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzoylamino)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide, also known as BCOPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

4-(benzoylamino)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide has been used in various scientific research applications, including as a fluorescent probe for detecting DNA damage, an inhibitor of protein tyrosine phosphatases, and a photosensitizer for photodynamic therapy. 4-(benzoylamino)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide has also been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other diseases.

Mechanism of Action

The mechanism of action of 4-(benzoylamino)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide is complex and varies depending on the specific application. In general, 4-(benzoylamino)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide interacts with biological molecules, such as proteins and DNA, through covalent or non-covalent bonds, leading to changes in their structure and function. The exact mechanism of action of 4-(benzoylamino)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide in each application needs to be further elucidated through detailed biochemical and biophysical studies.
Biochemical and Physiological Effects:
4-(benzoylamino)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide has been shown to have various biochemical and physiological effects, such as inducing apoptosis in cancer cells, inhibiting protein tyrosine phosphatases, and causing DNA damage. The exact effects of 4-(benzoylamino)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide depend on the concentration, exposure time, and cell type used in the experiments. Further studies are needed to determine the optimal conditions for using 4-(benzoylamino)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide in different applications.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(benzoylamino)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide in lab experiments is its high selectivity and sensitivity for detecting DNA damage and protein tyrosine phosphatases. 4-(benzoylamino)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide is also relatively stable and easy to synthesize, making it a cost-effective option for research. However, 4-(benzoylamino)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide has some limitations, such as its potential toxicity and the need for further optimization of the reaction conditions to improve the yield and purity of the compound.

Future Directions

There are several future directions for research related to 4-(benzoylamino)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide. One potential direction is to investigate the use of 4-(benzoylamino)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide as a photosensitizer for photodynamic therapy in cancer treatment. Another direction is to explore the potential of 4-(benzoylamino)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide as a drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. Further studies are also needed to determine the optimal conditions for using 4-(benzoylamino)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide in different applications and to investigate its potential toxicity and side effects.
Conclusion:
In conclusion, 4-(benzoylamino)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions related to 4-(benzoylamino)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide have been discussed in this paper. Further studies are needed to fully elucidate the potential of 4-(benzoylamino)-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridinium bromide and to optimize its use in different applications.

properties

IUPAC Name

N-[1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium-4-yl]benzamide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O2.BrH/c21-17-8-6-15(7-9-17)19(24)14-23-12-10-18(11-13-23)22-20(25)16-4-2-1-3-5-16;/h1-13H,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKNQKCHBQYANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=[N+](C=C2)CC(=O)C3=CC=C(C=C3)Cl.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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